5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with acetyl, methyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . Another method involves the use of arylamidoesters of malonic acid in the presence of triethylamine at 20°C, yielding the desired compound in moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The specific pathways involved depend on the target enzyme and the biological context.
Comparison with Similar Compounds
6-Methyl-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound shares a similar pyridine ring structure but differs in its functional groups.
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Another related compound with a similar core structure but different substituents.
Uniqueness: 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its acetyl and carboxylic acid groups make it particularly versatile for further chemical modifications and applications in various fields.
Biological Activity
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 88302-06-1) is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
- Molecular Formula : C₉H₉NO₄
- Molecular Weight : 183.08 g/mol
- Structure : The compound features a dihydropyridine ring, which is known for its role in various biological activities.
1. Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress and associated diseases.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
3. Anti-inflammatory Effects
In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. This property could make it useful in treating conditions such as arthritis and other inflammatory disorders.
4. Neuroprotective Effects
This compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help in reducing neuronal death and improving cognitive function.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : It has been suggested that this compound interacts with various receptors in the body, influencing signaling pathways related to inflammation and neuronal health.
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity . Its potential as an anti-inflammatory and neuroprotective agent makes it a candidate for further development in clinical settings.
Agricultural Chemicals
In agricultural research, it is utilized for formulating agrochemicals that provide effective solutions for pest control and crop protection . Its antimicrobial properties can enhance plant health by protecting against pathogens.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a natural preservative or therapeutic agent .
Neuroprotection Study
In another study focusing on neuroprotection, the compound was tested in models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced cell death and improved survival rates compared to untreated controls .
Properties
IUPAC Name |
5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-4-6(5(2)11)3-7(9(13)14)8(12)10-4/h3H,1-2H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSMSJUGKUGGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530550 | |
Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88302-06-1 | |
Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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